molecular formula C14H20N4O3 B1448952 1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine CAS No. 2108487-21-2

1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine

Cat. No.: B1448952
CAS No.: 2108487-21-2
M. Wt: 292.33 g/mol
InChI Key: ANYJACQJKMLFIS-UHFFFAOYSA-N
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Description

1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine is a chemical compound characterized by its complex molecular structure, which includes a nitropyridine ring and a tetrahydropyran ring attached to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine typically involves multiple steps, starting with the nitration of pyridine to form 3-nitropyridine. This intermediate is then reacted with tetrahydropyran-4-one and piperazine under specific conditions to yield the final product. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and cooling cycles to ensure proper formation of the compound.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule, such as the nitro group and the ether linkage.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic medium.

  • Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as aminopyridines, hydroxylated pyridines, and substituted piperazines

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of complex molecules with diverse functionalities.

  • Biology: Research has explored its role as a potential inhibitor of enzymes and receptors, making it a candidate for drug development.

  • Medicine: The compound's biological activity has been investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

  • Industry: Its unique chemical properties make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the piperazine moiety play crucial roles in binding to enzymes or receptors, leading to modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine is compared with other similar compounds, such as 1-(3-nitropyridin-2-yl)piperazine and 1-(5-bromo-3-nitropyridin-2-yl)piperazine These compounds share structural similarities but differ in their functional groups and substituents, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

1-(3-nitropyridin-2-yl)-4-(oxan-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c19-18(20)13-2-1-5-15-14(13)17-8-6-16(7-9-17)12-3-10-21-11-4-12/h1-2,5,12H,3-4,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYJACQJKMLFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCN(CC2)C3=C(C=CC=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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